molecular formula C15H16BClO3 B7802287 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS No. 871125-98-3

4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid

Cat. No.: B7802287
CAS No.: 871125-98-3
M. Wt: 290.5 g/mol
InChI Key: UDKYOMYSPIEDTK-UHFFFAOYSA-N
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Description

4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural properties and reactivity. This compound is particularly notable for its application in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid typically involves the reaction of 4-(2’-Chlorobenzyloxy)-3,5-dimethylphenyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction conditions are mild, often conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic acid formation.

Chemical Reactions Analysis

Types of Reactions

4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

    Conditions: Mild temperatures (room temperature to 80°C), inert atmosphere (e.g., nitrogen or argon).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.

    Biology: Investigated for its potential in the development of boron-containing drugs.

    Medicine: Explored for its role in the synthesis of biologically active compounds.

    Industry: Utilized in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid reacts with the palladium-aryl complex, transferring the aryl group to the palladium.

    Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

4-(2’-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is unique due to its specific substituents, which influence its reactivity and selectivity in coupling reactions. The presence of the chlorobenzyloxy group enhances its ability to participate in cross-coupling reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

[4-[(2-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-5-3-4-6-14(12)17/h3-8,18-19H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYOMYSPIEDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC=CC=C2Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584496
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849052-15-9, 871125-98-3
Record name {4-[(2-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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